molecular formula C14H12N2O3 B7462181 5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one

5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one

Numéro de catalogue B7462181
Poids moléculaire: 256.26 g/mol
Clé InChI: FZZOOIMIAMSIIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound is also known as FMISO, and it belongs to the class of oxadiazole derivatives.

Mécanisme D'action

The mechanism of action of FMISO is based on its ability to selectively accumulate in hypoxic regions of tumors. Hypoxic regions are characterized by low oxygen levels, which can lead to resistance to radiation therapy and chemotherapy. FMISO is able to bind to hypoxic cells through the formation of adducts with proteins and nucleic acids. This binding is thought to be mediated by the formation of nitroso and hydroxylamine intermediates.
Biochemical and Physiological Effects:
FMISO has been shown to have a low toxicity profile and is well tolerated by animals and humans. It is rapidly metabolized and eliminated from the body, with a half-life of approximately 2 hours in humans. FMISO has been shown to be selective for hypoxic cells, and it does not accumulate in normal tissues. This selectivity makes it an ideal radiotracer for hypoxia imaging in cancer diagnosis and treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of FMISO is its high selectivity for hypoxic cells, which makes it an ideal radiotracer for hypoxia imaging. It is also well tolerated by animals and humans and has a low toxicity profile. However, one of the limitations of FMISO is its short half-life, which can limit its use in longitudinal studies. In addition, the synthesis of FMISO can be complex and time-consuming, which can limit its availability for research purposes.

Orientations Futures

For the research and development of FMISO include the optimization of the synthesis method, the development of new radiotracers, and further clinical studies to evaluate its efficacy in cancer diagnosis and treatment.

Méthodes De Synthèse

The synthesis of FMISO involves the reaction of 4-methylbenzylhydrazine with furan-2-carboxylic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with cyanogen bromide to form the final product, FMISO. This synthesis method has been optimized to yield high purity and high yield of FMISO.

Applications De Recherche Scientifique

FMISO has been widely studied for its potential applications in various fields of research. In particular, it has been used as a radiotracer for hypoxia imaging in cancer diagnosis and treatment. FMISO has been shown to selectively accumulate in hypoxic regions of tumors, which can be visualized using positron emission tomography (PET). This imaging technique can help to identify tumors that are resistant to radiation therapy and chemotherapy, and it can also be used to monitor the response to treatment.

Propriétés

IUPAC Name

5-(furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-4-6-11(7-5-10)9-16-14(17)19-13(15-16)12-3-2-8-18-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZOOIMIAMSIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)OC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.